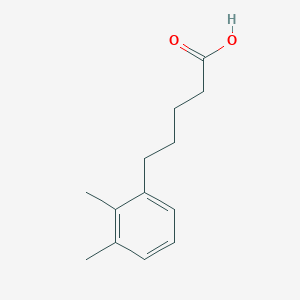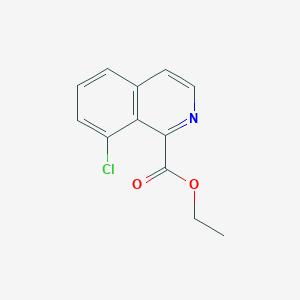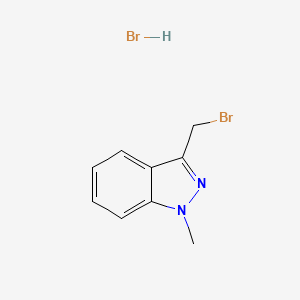
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C16H22BrNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group, a bromo substituent, and a methoxy group on the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Boc Protecting Group: The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination and Methoxylation: The phenyl ring can be functionalized with bromine and methoxy groups through electrophilic aromatic substitution reactions using reagents like bromine (Br2) and methanol (CH3OH) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the phenyl ring.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can modify the oxidation state of the compound.
Aplicaciones Científicas De Investigación
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.
Biological Studies: It is employed in studies investigating the structure-activity relationships (SAR) of pyrrolidine derivatives.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The Boc group provides protection during synthetic transformations, ensuring the stability of the compound until the desired stage of the synthesis.
Comparación Con Compuestos Similares
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine: This compound features a piperidine ring instead of a pyrrolidine ring and has dimethyl substituents on the phenyl ring.
1-Boc-3-(4-bromo-2-methoxyphenyl)piperidine: Similar to the target compound but with a piperidine ring.
1-Boc-3-(4-bromo-2-methoxyphenyl)azetidine: This compound has an azetidine ring, a four-membered nitrogen-containing heterocycle.
Propiedades
Fórmula molecular |
C16H22BrNO3 |
|---|---|
Peso molecular |
356.25 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-6-5-12(17)9-14(13)20-4/h5-6,9,11H,7-8,10H2,1-4H3 |
Clave InChI |
ORGSNVKSGITFQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13668117.png)

![7-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13668132.png)


![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668154.png)





![Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B13668175.png)
